2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol
Overview
Description
2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol (2-TFMEO) is an organic compound that has been studied extensively due to its various applications in scientific research. This molecule has several unique properties that make it attractive for use in a wide range of experiments and applications.
Scientific Research Applications
Chemical Synthesis and Reactions
2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, related to the chemical structure of interest, have been utilized as 1,2-dipole precursors in uncatalyzed [2+2] cycloaddition reactions with alkynes to synthesize substituted cyclobutenes. This reaction demonstrates a metal-free, mild protocol that doesn’t require irradiation or heating, highlighting the reactivity of these compounds in synthesizing cyclobutene derivatives at room temperature (Alcaide et al., 2015).
Fungicidal Applications
Substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, structurally related to the compound , have demonstrated fungicidal activities, making them potential candidates for pharmacological and agrochemical applications. Their synthesis involves the interaction of substituted 3-(oxiranyl)pyridines with 4-chlorophenol or sodium 4-chlorophenoxide, showcasing their potential in agrochemical industries (Kuzenkov & Zakharychev, 2009).
Crystal Structure Analysis
The crystal structures of co-crystals formed with 1,2-bis(pyridin-4-yl)ethane and 4-alkoxybenzoic acids, chemically akin to the compound of interest, have been determined, revealing intricate hydrogen-bonded structures. The research highlights the compound's potential in crystallography and materials science, showcasing its ability to form well-defined and stable crystalline structures (Tabuchi et al., 2015).
Electrooptic Film Fabrication
Compounds related to 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol have been used in the synthesis of heterocyclic "push-pull" chromophores. These chromophores have applications in electrooptic film fabrication, indicating the compound's relevance in the development of advanced materials with potential use in optical and electrooptic technologies (Facchetti et al., 2006).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, using ligands structurally similar to the compound of interest, have been synthesized and shown to inhibit corrosion on mild steel. This indicates the potential application of related compounds in materials science, particularly in the field of corrosion engineering and protective coatings (Das et al., 2017).
Mechanism of Action
Pharmacokinetics
The compound is described as a colorless to yellow liquid or solid , suggesting it might have good solubility properties, which could potentially impact its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For “2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol”, it is recommended to be stored at room temperature , indicating that temperature could be a key environmental factor affecting its stability.
Biochemical Analysis
Biochemical Properties
2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The trifluoromethyl group in this compound enhances its binding affinity to these enzymes, leading to either inhibition or activation depending on the specific enzyme subtype .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Additionally, it has been observed to induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition or activation, depending on the enzyme subtype. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic activity and improve cellular function. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This metabolic process results in the formation of more water-soluble metabolites that can be readily excreted from the body. The compound’s interaction with these enzymes can also affect the metabolic flux and levels of other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, it can be found in the cytoplasm and nucleus, where it influences gene expression and other cellular processes. The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-2-yl]oxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)6-1-2-12-7(5-6)14-4-3-13/h1-2,5,13H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDURNZFWQFUAPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381809 | |
Record name | 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257295-59-3 | |
Record name | 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Trifluoromethyl-pyridin-2-yloxy)-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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